molecular formula C6H13BrO2 B1588662 1-Bromo-2-(2-ethoxyethoxy)ethane CAS No. 54550-36-6

1-Bromo-2-(2-ethoxyethoxy)ethane

Cat. No. B1588662
CAS RN: 54550-36-6
M. Wt: 197.07 g/mol
InChI Key: UEDIWIFQWRXXJG-UHFFFAOYSA-N
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Description

“1-Bromo-2-(2-ethoxyethoxy)ethane” is a chemical compound with the molecular formula C5H11BrO2 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(2-ethoxyethoxy)ethane” consists of a two-carbon ethane backbone with a bromine atom attached to one carbon and a 2-ethoxyethoxy group attached to the other .


Chemical Reactions Analysis

Specific chemical reactions involving “1-Bromo-2-(2-ethoxyethoxy)ethane” are not detailed in the search results .


Physical And Chemical Properties Analysis

“1-Bromo-2-(2-ethoxyethoxy)ethane” is a clear colorless to pale yellow liquid . It has a molecular weight of 183.04 , a boiling point of 156 °C , and a density of 1.3600 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis Intermediates

“1-Bromo-2-(2-ethoxyethoxy)ethane” serves as a versatile intermediate in organic synthesis. Its molecular structure allows it to act as a precursor in the formation of various complex molecules. For instance, it can be utilized in the synthesis of heterocyclic compounds , which are crucial in the development of new pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, this compound is used to develop new medicinal drugs. It plays a role in the synthesis of active pharmaceutical ingredients (APIs) that form the basis of many therapeutic drugs. Its reactivity with other organic molecules makes it a valuable asset in drug design and discovery .

Agrochemical Production

The compound’s properties are exploited in the production of agrochemicals. It is involved in creating pesticides and herbicides , contributing to the development of more effective and safer agricultural chemicals that protect crops from pests and diseases .

Dye Manufacturing

In the dye industry, “1-Bromo-2-(2-ethoxyethoxy)ethane” is used to synthesize colorants and pigments . These dyes have applications ranging from textile production to ink manufacturing, providing vibrant colors and consistent quality .

Two-Photon Excited Fluorescence Microscopy

This compound is instrumental in synthesizing 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . These derivatives are stable and efficient pigments used in two-photon excited fluorescence microscopy, a powerful technique for imaging living tissues at high resolution .

Development of Fluorogenic Dyes

“1-Bromo-2-(2-ethoxyethoxy)ethane” is also used in the synthesis of squarine dyes . These dyes exhibit a selective fluorogenic response towards zinc cations, making them useful in various biochemical assays and research applications where zinc ion detection is required .

Mechanism of Action

The mechanism of action of “1-Bromo-2-(2-ethoxyethoxy)ethane” is not specified in the search results .

Safety and Hazards

“1-Bromo-2-(2-ethoxyethoxy)ethane” is considered hazardous. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

The future directions of “1-Bromo-2-(2-ethoxyethoxy)ethane” are not explicitly mentioned in the search results .

properties

IUPAC Name

1-(2-bromoethoxy)-2-ethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO2/c1-2-8-5-6-9-4-3-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDIWIFQWRXXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426733
Record name 1-Bromo-2-(2-ethoxyethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2-ethoxyethoxy)ethane

CAS RN

54550-36-6
Record name 1-Bromo-2-(2-ethoxyethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54550-36-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

215 g (1.6 mole) of diethylene glycol monoethyl ether was introduced into a 1 l three-necked flask and slightly warmed by a mantle heater. Then, 135.4 g (0.5 mole) of phosphorus tribromide was slowly added dropwise over a period of 2 hours. The reaction mixture was cooled and poured into 500 cc of water. The desired oily product accumulated at the bottom was extracted with ether and the extract was washed with 100 cc of 10% sulfuric acid two times and with 10% sodium carbonate two times. After further washing with water two times, the extract was dried with potassium carbonate to remove ether, followed by distillation of the residue oil under reduced pressure. After removing the inital fraction of low boiling point, fractions having boiling point of 96° - 98° C/30 mmHg were collected. The yield of (I) was about 40%.
Quantity
215 g
Type
reactant
Reaction Step One
Quantity
135.4 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-(2-ethoxyethoxy)ethyl bromide in the synthesis of the novel ionic liquids described in the research paper?

A: 2-(2-Ethoxyethoxy)ethyl bromide serves as an alkylating agent in the initial step of the ionic liquid synthesis. [] It reacts with various N-heterocycles like N-methyloxazolidine, N-methylmorpholine, N-methylimidazole, and N-methyltriazole. This alkylation introduces the 2-(2-ethoxyethoxy)ethyl group to the nitrogen atom of the heterocycle, forming quaternary ammonium bromides. These intermediates are then subjected to anion metathesis with lithium bis(trifluoromethanesulfonyl)amide (LiN(SO2CF3)2) to yield the final ionic liquids with bis(trifluoromethanesulfonyl)amide anions.

Q2: How does the structure of 2-(2-ethoxyethoxy)ethyl bromide influence the properties of the resulting ionic liquids?

A: The 2-(2-ethoxyethoxy)ethyl group introduced by 2-(2-ethoxyethoxy)ethyl bromide contributes to the physicochemical properties of the final ionic liquids. The presence of ether oxygen atoms in the side chain can influence the polarity, viscosity, and solvating ability of the ionic liquids. Additionally, the length and flexibility of this side chain can impact the melting point and thermal stability of the resulting ionic liquids. []

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